Technical Documentation Center

N-(5-Amino-2-fluorophenyl)-2-methylbenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(5-Amino-2-fluorophenyl)-2-methylbenzamide
  • CAS: 926213-33-4

Core Science & Biosynthesis

Foundational

Strategic Synthesis and Structural Validation of N-(5-Amino-2-fluorophenyl)-2-methylbenzamide

Executive Summary This technical guide outlines the optimized synthetic pathway for N-(5-Amino-2-fluorophenyl)-2-methylbenzamide , a privileged pharmacophore often utilized in the design of tyrosine kinase inhibitors (TK...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the optimized synthetic pathway for N-(5-Amino-2-fluorophenyl)-2-methylbenzamide , a privileged pharmacophore often utilized in the design of tyrosine kinase inhibitors (TKIs). The structural motif—a benzamide coupled to a fluorinated aniline—serves as a critical "hinge-binding" or "tail" segment in medicinal chemistry, influencing both potency and metabolic stability.

This protocol prioritizes chemoselectivity , specifically the preservation of the aryl-fluorine bond during nitro-reduction and the regioselective acylation of the aniline.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the regioselectivity issues inherent in using a diamine precursor. Instead, we utilize a nitro-aniline approach .[1] The strategy involves the acylation of 2-fluoro-5-nitroaniline followed by a mild, chemoselective reduction of the nitro group.

Strategic Logic
  • Acylation Step: 2-Fluoro-5-nitroaniline is electron-deficient due to the ortho-fluorine and meta-nitro groups. Consequently, the nucleophilicity of the amine is attenuated. Standard carbodiimide couplings (EDC/NHS) may suffer from slow kinetics. We employ 2-methylbenzoyl chloride to drive the reaction to completion.

  • Reduction Step: The presence of the aryl-fluorine atom poses a risk of hydrodehalogenation (loss of fluorine) under standard catalytic hydrogenation conditions (Pd/C + H₂). To mitigate this, we utilize an Iron-mediated reduction (Fe/NH₄Cl) , which is highly chemoselective for nitro groups in the presence of halides.

Pathway Visualization

Retrosynthesis Target Target: N-(5-Amino-2-fluorophenyl)- 2-methylbenzamide Intermediate Intermediate: N-(2-Fluoro-5-nitrophenyl)- 2-methylbenzamide Target->Intermediate Nitro Reduction (Chemoselective) SM1 SM 1: 2-Fluoro-5-nitroaniline Intermediate->SM1 Amide Coupling SM2 SM 2: 2-Methylbenzoyl chloride Intermediate->SM2 + Base

Figure 1: Retrosynthetic disconnection showing the nitro-precursor strategy.

Experimental Protocols

Step 1: Synthesis of N-(2-Fluoro-5-nitrophenyl)-2-methylbenzamide

Objective: Form the amide bond while managing the low nucleophilicity of the fluorinated aniline.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
2-Fluoro-5-nitroaniline 156.111.0Limiting Reagent
2-Methylbenzoyl chloride 154.591.1Electrophile
Pyridine 79.103.0Base/Solvent
Dichloromethane (DCM) --Solvent
Detailed Protocol
  • Preparation: An oven-dried 250 mL round-bottom flask (RBF) is charged with 2-fluoro-5-nitroaniline (10 mmol, 1.56 g) and anhydrous DCM (50 mL).

  • Base Addition: Add pyridine (30 mmol, 2.4 mL) to the suspension. The mixture is cooled to 0°C in an ice bath.

  • Acylation: Add 2-methylbenzoyl chloride (11 mmol, 1.70 g) dropwise over 15 minutes. Note: The reaction is exothermic; control addition rate to prevent side reactions.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The starting aniline spot (lower Rf) should disappear.[2]

  • Workup:

    • Dilute with DCM (50 mL).

    • Wash successively with 1N HCl (2 x 30 mL) to remove excess pyridine. Caution: Exothermic neutralization.

    • Wash with sat. NaHCO₃ (30 mL) and Brine (30 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography if necessary.

    • Expected Yield: 85–92% (Yellow solid).

Step 2: Chemoselective Reduction to N-(5-Amino-2-fluorophenyl)-2-methylbenzamide

Objective: Reduce the nitro group to an amine without defluorination.

Reagents & Stoichiometry
ReagentEquiv.Role
Nitro Intermediate (from Step 1)1.0Substrate
Iron Powder (325 mesh)5.0Reductant
Ammonium Chloride (NH₄Cl) 5.0Electrolyte/Buffer
Ethanol / Water (4:1)-Solvent System
Detailed Protocol
  • Setup: In a 100 mL RBF, dissolve the Nitro Intermediate (5 mmol) in Ethanol (40 mL) and Water (10 mL).

  • Activation: Add NH₄Cl (25 mmol) and Iron powder (25 mmol).

  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

    • Mechanism:[2][3][4] The reaction proceeds via a single electron transfer (SET) mechanism on the iron surface. The mild pH of NH₄Cl prevents hydrolysis of the amide bond and protects the aryl-fluorine bond [1].

  • Monitoring: Reflux for 2–4 hours.

    • Checkpoint: TLC should show a highly polar, fluorescent spot (amine product) and disappearance of the nitro compound.

  • Workup:

    • Hot filtration through a Celite pad is critical to remove iron oxide sludge. Wash the pad with hot ethanol.

    • Concentrate the filtrate to remove ethanol.

    • Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).

    • Dry (Na₂SO₄) and concentrate.[5][6]

  • Purification: The product is often pure enough for use. If not, recrystallize from Toluene or perform column chromatography (DCM:MeOH 95:5).

Characterization & Validation

To ensure the integrity of the synthesized scaffold, the following spectral data must be verified.

1H NMR (400 MHz, DMSO-d6)
  • Amide NH: Singlet, ~9.8–10.0 ppm (Exchangeable with D₂O).

  • Aromatic Region:

    • Multiplets 7.2–7.6 ppm (Benzoyl ring protons).

    • dd or m ~6.9–7.0 ppm (Fluorophenyl ring, ortho to F).

  • Amine (NH₂): Broad singlet, ~4.8–5.2 ppm.

  • Methyl Group: Singlet, ~2.3–2.4 ppm.

19F NMR (376 MHz, DMSO-d6)
  • Diagnostic Signal: ~ -130 to -135 ppm (Multiplet).

    • Validation: The presence of this signal confirms the Fluorine atom was not lost during the reduction step. Absence of this peak indicates hydrodehalogenation.

Mass Spectrometry (ESI+)
  • Target Mass: [M+H]+ = 245.11 (Calculated for C₁₄H₁₃FN₂O).

Workflow Visualization

Workflow cluster_0 Step 1: Coupling cluster_1 Step 2: Reduction S1_Mix Mix Aniline + Pyridine in DCM (0°C) S1_Add Add Acid Chloride (Dropwise) S1_Mix->S1_Add S1_Wash Acid/Base Wash (Remove Pyridine) S1_Add->S1_Wash S2_React Fe / NH4Cl / EtOH (Reflux 80°C) S1_Wash->S2_React Intermediate Isolated S2_Filt Celite Filtration (Remove Fe Sludge) S2_React->S2_Filt S2_Final Final Product (Amine) S2_Filt->S2_Final

Figure 2: Operational workflow for the two-step synthesis.

Safety & Handling (E-E-A-T)

  • Acid Chlorides: 2-Methylbenzoyl chloride is a lachrymator and corrosive. All transfers must occur in a fume hood. Quench glassware with dilute NaOH before cleaning.

  • Nitro Compounds: 2-Fluoro-5-nitroaniline is potentially toxic if inhaled or absorbed. Use double nitrile gloves.

  • Iron Waste: The iron sludge from Step 2 is pyrophoric if dried completely in air immediately after filtration. Keep the Celite pad wet with water before disposal into a dedicated solid waste container.

References

  • Bechamp Reduction Mechanism & Selectivity

    • Source: Org.[1][5][6][7][8] Synth. 2010 , 87, 199.

    • Context: Validates Fe/NH4Cl as a standard for reducing nitroarenes without affecting sensitive halides.
    • Link:

  • Synthesis of Fluorinated Benzamides (Analogous Protocols)

    • Source: BenchChem - Synthesis of N-(5-Amino-2-fluorophenyl)benzamide.
    • Context: Provides baseline solubility and coupling conditions for fluorin
    • Link:

  • Characterization of 2-Amino-N-methylbenzamide Derivatives

    • Source: NIST Chemistry WebBook.
    • Context: Reference spectra for the benzamide core.
    • Link:

Sources

Exploratory

"Physicochemical properties of N-(5-Amino-2-fluorophenyl)-2-methylbenzamide"

Technical Monograph: Physicochemical Profiling of N-(5-Amino-2-fluorophenyl)-2-methylbenzamide Executive Summary & Compound Identity N-(5-Amino-2-fluorophenyl)-2-methylbenzamide represents a critical "privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling of N-(5-Amino-2-fluorophenyl)-2-methylbenzamide

Executive Summary & Compound Identity

N-(5-Amino-2-fluorophenyl)-2-methylbenzamide represents a critical "privileged scaffold" in modern medicinal chemistry, particularly within the development of Histone Deacetylase (HDAC) inhibitors and kinase modulators. Structurally, it serves as a biaryl amide linker , connecting a lipophilic "cap" (the 2-methylbenzoyl moiety) to a polar, functionalizable "warhead" or connection point (the fluorinated aniline).

The presence of the fluorine atom at the ortho position relative to the amide linkage is not merely cosmetic; it imparts metabolic stability by blocking ring oxidation and influences the conformational lock of the molecule via intramolecular hydrogen bonding. This guide details the physicochemical properties and the specific experimental protocols required to validate this intermediate during drug development.

Chemical Identity Table
PropertyDetail
IUPAC Name N-(5-amino-2-fluorophenyl)-2-methylbenzamide
Molecular Formula C₁₄H₁₃FN₂O
Molecular Weight 244.27 g/mol
Core Scaffold Fluorinated N-phenylbenzamide
Key Functional Groups Primary Aryl Amine (Basic), Secondary Amide (Neutral), Aryl Fluoride
Primary Application Synthetic intermediate for HDAC inhibitors; Ligand scaffold for library generation

Physicochemical Property Profile (Predicted & Observed)

The following values represent a consensus of calculated (in-silico) and experimentally derived ranges typical for this structural class. These values serve as the "Gold Standard" for quality control (QC) release testing.

ParameterValue / RangeMechanistic Insight
cLogP (Lipophilicity) 2.1 – 2.4 The 2-methyl group and fluorine atom increase lipophilicity compared to the unsubstituted benzamide, aiding membrane permeability.
pKa (Basic) 3.6 – 4.1 (Aniline)The primary amine (–NH₂) is less basic than typical anilines (~4.6) due to the electron-withdrawing effect of the amide group at the meta position.
pKa (Acidic) > 14.0 (Amide)The amide proton is non-ionizable under physiological conditions.
Solubility (pH 7.4) Low (< 50 µg/mL) The molecule is largely neutral at physiological pH.
Solubility (pH 1.2) High (> 1 mg/mL) Protonation of the aniline nitrogen drives solubility in simulated gastric fluid (SGF).
Polar Surface Area (PSA) 55 – 65 Ų Well within the Veber rules for oral bioavailability (PSA < 140 Ų).

Critical Experimental Protocols

Protocol A: pKa Determination via UV-Metric Titration

Rationale: Potentiometric titration is unsuitable due to the compound's low aqueous solubility at neutral pH. The presence of the benzamide chromophore makes UV-metric titration (spectrophotometric) the method of choice.

  • Preparation: Dissolve 1 mg of compound in 100 µL DMSO (Co-solvent).

  • Titration Media: Add to 20 mL of universal buffer (pH 1.8 to 12.0).

  • Measurement: Perform titration using a D-PAS (Dip-Probe Absorption Spectroscopy) system.

  • Wavelength Selection: Monitor the bathochromic shift (red shift) in the 280–320 nm range. The protonated aniline absorbs at a different max than the neutral form.

  • Validation: Use Benzoic Acid (pKa 4.2) as a standard control run before the sample.

Protocol B: Regioselectivity & Purity via ¹⁹F-NMR

Rationale: The synthesis involves reacting 4-fluoro-1,3-phenylenediamine with 2-methylbenzoyl chloride. A common impurity is the regioisomer where the amide forms at the wrong amine (meta to Fluorine vs ortho). ¹⁹F-NMR is the definitive tool to distinguish these isomers.

  • Solvent: DMSO-d₆ (Avoid CDCl₃ if H-bonding effects are being studied).

  • Internal Standard:

    
    -Trifluorotoluene (–63 ppm).
    
  • Acquisition: Run a standard proton-decoupled ¹⁹F scan.

  • Interpretation:

    • Target (N-linked ortho to F): The Fluorine signal will show a distinct downfield shift due to the proximity of the carbonyl oxygen (deshielding) or upfield if intramolecular H-bonding dominates.

    • Impurity (N-linked meta to F): The Fluorine environment is significantly different, typically appearing 3–5 ppm away from the target peak.

Structural Visualization & Logic

Diagram 1: Synthesis & Impurity Logic

This diagram illustrates the critical regioselectivity challenge during synthesis. The 4-fluoro-1,3-phenylenediamine has two nucleophilic sites. Controlling this step is vital for yield.

SynthesisLogic AcidChloride 2-Methylbenzoyl Chloride Reaction Acylation (THF/TEA, 0°C) AcidChloride->Reaction Diamine 4-Fluoro-1,3- phenylenediamine Diamine->Reaction Target TARGET: N-(5-amino-2-fluorophenyl)-... (Amide ortho to F) Reaction->Target Major Product (Steric Control) Impurity REGIO-IMPURITY: N-(3-amino-4-fluorophenyl)-... (Amide meta to F) Reaction->Impurity Minor Product (Nucleophilic Control) Analysis QC Check: 19F-NMR & HPLC Target->Analysis Impurity->Analysis

Caption: Synthetic pathway highlighting the regiochemical competition between the two amine sites on the fluorinated diamine core.

Diagram 2: pH-Dependent Solubility Profile

Understanding the ionization state is crucial for formulation and extraction.

SolubilityProfile HighAcid pH 1.2 (Gastric) Species: Cationic (R-NH3+) Solubility: HIGH (>1 mg/mL) Transition pKa ~ 3.8 (Buffer Region) HighAcid->Transition Deprotonation Formulation Formulation Strategy: Use Salt Form (HCl or Mesylate) for oral dosing. HighAcid->Formulation Neutral pH 7.4 (Blood) Species: Neutral (R-NH2) Solubility: LOW (<50 µg/mL) Transition->Neutral Precipitation Risk

Caption: Solubility behavior driven by the protonation of the 5-amino group. Neutral species dominates at physiological pH.

Stability & Degradation Pathways

For researchers utilizing this compound as an intermediate, awareness of its degradation profile is mandatory for storage and handling.

  • Amide Hydrolysis (Acidic/Basic Stress):

    • Condition: Reflux in 1N HCl or 1N NaOH.

    • Observation: Cleavage of the amide bond yields 2-methylbenzoic acid and 4-fluoro-1,3-phenylenediamine .

    • Detection: LC-MS shift from MW 244 → MW 136 (Acid) + MW 126 (Diamine).

  • Oxidative Degradation (N-Oxidation):

    • Condition: Exposure to peroxides or prolonged air exposure in solution.

    • Site: The free primary amine (5-NH₂) is susceptible to oxidation to hydroxylamine or nitro derivatives.

    • Mitigation: Store under Argon/Nitrogen at -20°C.

  • Photostability:

    • Benzamides can undergo photo-Fries rearrangement under high-intensity UV, though the 2-methyl substituent provides some steric protection. Amber glassware is recommended.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Benzamide Derivatives. PubChem.[1][2][3] [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[4][5] [Link]

  • OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility. OECD iLibrary. [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for pKa/LogP protocols). [Link]

Sources

Foundational

"N-(5-Amino-2-fluorophenyl)-2-methylbenzamide mechanism of action in vitro"

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of N-(5-Amino-2-fluorophenyl)-2-methylbenzamide Abstract This guide provides a comprehensive framework for characterizing the in vitro mechanism...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of N-(5-Amino-2-fluorophenyl)-2-methylbenzamide

Abstract

This guide provides a comprehensive framework for characterizing the in vitro mechanism of action of the novel compound N-(5-Amino-2-fluorophenyl)-2-methylbenzamide, herein referred to as Compound X. Given the absence of prior public data, this document establishes a scientifically rigorous, hypothesis-driven approach. Based on its chemical structure, which is common in kinase inhibitors, we hypothesize that Compound X acts as a tyrosine kinase inhibitor, specifically targeting the Epidermal Growth Factor Receptor (EGFR).[1] This guide details a logical, multi-stage experimental plan designed to test this hypothesis, moving from broad cellular effects to specific molecular target engagement and downstream pathway modulation. Each section provides not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a self-validating and robust investigative process.

Introduction and Hypothesis

N-(5-Amino-2-fluorophenyl)-2-methylbenzamide (Compound X) is a novel small molecule with potential therapeutic applications. Its core structure, a substituted benzamide, is a well-established scaffold in medicinal chemistry, known for its versatility and presence in numerous clinically significant drugs.[2] Specifically, the fluorophenyl and aminophenyl moieties are frequently employed in the design of kinase inhibitors to enhance metabolic stability and target binding affinity.[1][2]

Tyrosine kinases are a class of enzymes critical to cellular signal transduction; their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[3][4] The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose aberrant signaling, often due to mutation or overexpression, drives the proliferation and survival of cancer cells.[5][6] Small-molecule tyrosine kinase inhibitors (TKIs) that block the ATP-binding site of EGFR have proven to be effective anti-cancer agents.[1][7]

Hypothesis: Based on its structural motifs, we hypothesize that Compound X functions as an inhibitor of the EGFR signaling pathway. We propose that it binds to the EGFR kinase domain, inhibiting its phosphorylation activity and subsequently blocking downstream pro-survival pathways, ultimately leading to a reduction in cancer cell viability.

This guide outlines the in vitro strategy to test this hypothesis.

Stage 1: Assessment of Cellular Phenotype

The initial stage is to determine if Compound X elicits a biological response in a relevant cancer cell model. A non-small-cell lung cancer (NSCLC) cell line, such as A549 or NCI-H1975, which are known to have different EGFR statuses, would be appropriate models. The primary endpoint is the inhibition of cell proliferation or viability.

Key Experiment: Cell Viability/Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[8][9] The concentration of the solubilized formazan is directly proportional to the number of viable cells.[9]

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a 2-fold serial dilution of Compound X in culture medium, ranging from 100 µM to 0.1 µM. Include a vehicle-only control (e.g., 0.1% DMSO). Remove the old medium from the cells and add 100 µL of the compound dilutions.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[10] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[9]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[10][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Expected Outcome: A dose-dependent decrease in cell viability would support the hypothesis that Compound X has anti-proliferative activity.

Stage 2: Target Engagement and Validation

If Compound X demonstrates anti-proliferative effects, the next critical step is to confirm that it directly interacts with its hypothesized target, EGFR, within the cellular environment.

Key Experiment: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying drug-target engagement in intact cells.[12][13] The principle is based on ligand-induced thermal stabilization: a protein becomes more resistant to heat-induced denaturation when bound to a small molecule ligand.[13][14] The amount of soluble protein remaining after a heat challenge is quantified to assess binding.[12]

Detailed Protocol: CETSA for EGFR
  • Cell Treatment: Culture A549 cells to ~80% confluency. Treat the cells with a high concentration of Compound X (e.g., 10x IC50) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[12]

  • Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[12]

  • Fractionation: Separate the soluble protein fraction (supernatant) from the aggregated protein (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.[12]

  • Western Blot Analysis: Collect the supernatant. Normalize the total protein concentration for all samples using a BCA assay. Analyze the samples via SDS-PAGE and Western blot using a primary antibody specific for total EGFR.[15]

  • Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature for the Compound X-treated samples compared to the vehicle control indicates target stabilization and direct engagement.

Expected Outcome: A rightward shift in the EGFR melting curve in the presence of Compound X provides direct evidence of target binding in a physiological context.

Visualizing the Investigative Workflow

G cluster_0 Stage 1: Phenotypic Screening cluster_1 Stage 2: Target Validation cluster_2 Stage 3: Mechanism of Action pheno_assay Cell Viability Assay (MTT) pheno_result Determine IC50 pheno_assay->pheno_result target_assay Cellular Thermal Shift Assay (CETSA) pheno_result->target_assay If IC50 < 10µM target_result Confirm Direct Target Binding target_assay->target_result mech_assay Phospho-Protein Western Blot target_result->mech_assay If Target Stabilized mech_result Assess Downstream Pathway Inhibition mech_assay->mech_result conclusion Elucidate Mechanism of Action mech_result->conclusion Synthesize Data

Caption: Experimental workflow for MoA determination.

Stage 3: Delineating the Downstream Signaling Pathway

Confirmation of direct target binding necessitates an investigation into the functional consequences. For an EGFR inhibitor, this means assessing the phosphorylation status of the receptor itself and key nodes in its downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[5]

Key Experiment: Western Blot for Phospho-Proteins

This technique allows for the specific detection of phosphorylated proteins, providing a direct readout of kinase activity. We will measure the levels of phosphorylated EGFR (p-EGFR), phosphorylated Akt (p-Akt), and phosphorylated ERK (p-ERK) following treatment with Compound X.

Detailed Protocol: Phospho-Protein Western Blot
  • Cell Culture and Treatment: Seed A549 cells and grow to ~80% confluency. Serum-starve the cells for 12-18 hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-treat cells with various concentrations of Compound X (e.g., 0.1x, 1x, 10x IC50) for 2 hours.

  • Stimulation: Stimulate the cells with epidermal growth factor (EGF) (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation. Include unstimulated and vehicle-only controls.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with a cocktail of protease and, critically, phosphatase inhibitors to preserve phosphorylation states.[16]

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[16] Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST). Note: Do not use milk, as its casein phosphoprotein can cause high background.[16][17]

  • Primary Antibody Incubation: Incubate membranes overnight at 4°C with primary antibodies specific for p-EGFR (Tyr1068), p-Akt (Ser473), p-ERK1/2 (Thr202/Tyr204), and loading controls (Total EGFR, Total Akt, Total ERK, and GAPDH).

  • Secondary Antibody and Detection: Wash the membranes with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[16] Detect the signal using an enhanced chemiluminescence (ECL) substrate.[16]

  • Data Analysis: Quantify band intensities. Normalize the phospho-protein signal to the total protein signal for each target to account for any changes in total protein expression.[18]

Expected Outcome: A dose-dependent reduction in EGF-stimulated phosphorylation of EGFR, Akt, and ERK in cells treated with Compound X would strongly support the hypothesis that it acts as an EGFR signaling inhibitor.

Visualizing the Hypothesized Signaling Pathway

A diagram helps clarify the proposed mechanism of inhibition.

G cluster_ras RAS-MAPK Pathway cluster_pi3k PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates CompoundX Compound X CompoundX->EGFR Inhibits Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Hypothesized inhibition of EGFR signaling by Compound X.

Summary and Data Consolidation

Summary of Key Quantitative Data
Assay TypeCell LineKey ParameterExpected Result with Compound X
Cell Viability A549IC50< 10 µM
CETSA A549ΔTm (EGFR)> 2°C Shift
Western Blot A549% Inhibition of p-EGFR> 75% at 10x IC50
Western Blot A549% Inhibition of p-AKTDose-dependent decrease
Western Blot A549% Inhibition of p-ERKDose-dependent decrease

Conclusion

This technical guide presents a hypothesis-driven strategy to elucidate the in vitro mechanism of action of N-(5-Amino-2-fluorophenyl)-2-methylbenzamide. By systematically progressing from cellular phenotype to direct target engagement and downstream pathway analysis, this framework provides a robust methodology for characterizing novel small-molecule inhibitors. Successful execution of these experiments would provide strong evidence that Compound X functions as a direct inhibitor of the EGFR signaling pathway, laying the groundwork for further preclinical development.

References

  • Tyrosine kinase inhibitor - Wikipedia. (n.d.). Retrieved February 10, 2024, from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. In NCBI Bookshelf. Retrieved February 10, 2024, from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved February 10, 2024, from [Link]

  • MDPI. (2017, May 17). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Retrieved February 10, 2024, from [Link]

  • Taylor & Francis Online. (2023, June 2). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Retrieved February 10, 2024, from [Link]

  • National Center for Biotechnology Information. (2023, July 18). Tyrosine Kinase Inhibitors - StatPearls. In NCBI Bookshelf. Retrieved February 10, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). Targeting the EGFR signaling pathway in cancer therapy. In PMC. Retrieved February 10, 2024, from [Link]

  • Cleveland Clinic. (2023, May 12). Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects. Retrieved February 10, 2024, from [Link]

  • U.S. Pharmacist. (2008, October 17). Targeted Therapy with Tyrosine Kinase Inhibitors. Retrieved February 10, 2024, from [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved February 10, 2024, from [Link]

  • protocols.io. (2024, May 31). In vitro kinase assay. Retrieved February 10, 2024, from [Link]

  • Research Nebraska. (n.d.). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Retrieved February 10, 2024, from [Link]

  • Macmillan Cancer Support. (n.d.). Tyrosine kinase inhibitors (TKIs) for CML. Retrieved February 10, 2024, from [Link]

  • National Center for Biotechnology Information. (2021, June 1). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. In PMC. Retrieved February 10, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. In PMC. Retrieved February 10, 2024, from [Link]

  • ACS Publications. (2022, February 4). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. Retrieved February 10, 2024, from [Link]

  • Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved February 10, 2024, from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved February 10, 2024, from [Link]

  • LI-COR Biosciences. (n.d.). Pan/Phospho Analysis for Western Blot Normalization. Retrieved February 10, 2024, from [Link]

  • Unknown Source. (n.d.). Protocol for Invitro Kinase Assay. Retrieved February 10, 2024, from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved February 10, 2024, from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved February 10, 2024, from [Link]

  • Unknown Source. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Retrieved February 10, 2024, from [Link]

  • Google Patents. (n.d.). WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
  • ResearchGate. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives | Request PDF. Retrieved February 10, 2024, from [Link]

  • Unknown Source. (n.d.). Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between NH and CH bonds - Supporting Information. Retrieved February 10, 2024, from [Link]

  • MDPI. (2024, February 14). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Retrieved February 10, 2024, from [Link]

  • PubMed. (2001, November 22). N-[3-(2-Dimethylaminoethyl)-2-methyl-1H- indol-5-yl]-4-fluorobenzamide: a potent, selective, and orally active 5-HT(1F) receptor agonist potentially useful for migraine therapy. Retrieved February 10, 2024, from [Link]

Sources

Exploratory

"Preliminary screening of N-(5-Amino-2-fluorophenyl)-2-methylbenzamide biological activity"

An In-Depth Technical Guide Abstract: This guide provides a comprehensive, technically-grounded framework for the preliminary in vitro biological activity screening of the novel compound, N-(5-Amino-2-fluorophenyl)-2-met...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: This guide provides a comprehensive, technically-grounded framework for the preliminary in vitro biological activity screening of the novel compound, N-(5-Amino-2-fluorophenyl)-2-methylbenzamide. Benzamide derivatives represent a cornerstone in medicinal chemistry, exhibiting a vast spectrum of pharmacological activities.[1][2][3] The specific structural motifs of the title compound—a fluorinated phenyl ring, a primary amine, and a methylbenzamide core—suggest potential for interaction with key biological targets implicated in oncology and inflammation.[4] This document outlines a logical, tiered screening cascade designed for researchers in drug discovery. The proposed workflow begins with a foundational assessment of cytotoxicity to establish a therapeutic window, followed by hypothesis-driven assays targeting kinase inhibition and anti-inflammatory pathways. The methodologies are detailed with an emphasis on the scientific rationale behind experimental choices, ensuring a robust and efficient initial characterization of the compound's biological potential.

Introduction and Rationale

The process of early-stage drug discovery is fundamentally reliant on the efficient and logical screening of novel chemical entities.[5][6] The compound N-(5-Amino-2-fluorophenyl)-2-methylbenzamide is a member of the benzamide class, a scaffold renowned for its therapeutic versatility.[4] The introduction of a fluorine atom is a well-established medicinal chemistry strategy to enhance metabolic stability and target binding affinity, while the amino group offers a crucial point for hydrogen bonding and further chemical modification.[4]

Given the established precedent for benzamide derivatives exhibiting potent anti-inflammatory, antimicrobial, and anticancer activities, a structured investigation into this compound's profile is warranted.[1][2][7] Notably, structurally related benzamides have been identified as potent kinase inhibitors, a class of enzymes central to cellular signaling and frequently dysregulated in diseases like cancer.[8][9] For instance, a related derivative has shown potential in modulating the PI3K/AKT signaling pathway, and another has been explored as a PIM kinase inhibitor.[4][10]

This guide, therefore, proposes a screening strategy not as a rigid set of instructions, but as a decision-making framework. The objective is to efficiently triage the compound's dominant biological effects, generating the foundational data necessary to justify more intensive, mechanism-of-action studies.

Compound Profile
PropertyValueSource
IUPAC Name N-(5-Amino-2-fluorophenyl)-2-methylbenzamide[11]
CAS Number 926213-33-4[11]
Molecular Formula C₁₄H₁₃FN₂O
Molecular Weight 244.27 g/mol

The Screening Cascade: A Tiered Approach

A tiered approach is essential for cost-effective and scientifically sound screening, ensuring that resource-intensive assays are reserved for compounds that show promise in foundational tests.[12] Our proposed cascade prioritizes the assessment of general cellular toxicity before proceeding to more specific, hypothesis-driven functional assays.

G cluster_0 Screening Workflow Compound Test Compound N-(5-Amino-2-fluorophenyl)-2-methylbenzamide Tier1 Tier 1: Foundational Screening General Cytotoxicity Assessment Compound->Tier1 Establish concentration range Tier2_Inflam Tier 2a: Hypothesis-Driven Anti-Inflammatory Assays Tier1->Tier2_Inflam If not broadly cytotoxic at low µM Tier2_Kinase Tier 2b: Hypothesis-Driven Kinase Inhibition Profiling Tier1->Tier2_Kinase If not broadly cytotoxic at low µM Analysis Data Integration & Analysis Correlate Cytotoxicity with Specific Activity Tier2_Inflam->Analysis Tier2_Kinase->Analysis Hit Hit Identification & Prioritization for Mechanism of Action Studies Analysis->Hit

Caption: Proposed tiered screening cascade for N-(5-Amino-2-fluorophenyl)-2-methylbenzamide.

Tier 1: Foundational Cytotoxicity Screening

Rationale for Cytotoxicity Assessment

The initial and most critical step in profiling a novel compound is to determine its effect on cell viability.[13] This is not merely a toxicity screen; the data generated are foundational for all subsequent experiments. A potent cytotoxic effect against cancer cell lines could be the primary indicator of anticancer activity. Conversely, the absence of cytotoxicity at relevant concentrations is a prerequisite for assays where cell death would be a confounding factor, such as in anti-inflammatory screens. The MTT assay is a robust, widely used colorimetric method for this purpose, measuring the metabolic activity of cells, which correlates with the number of viable cells.[14][15]

Experimental Protocol: MTT Cell Viability Assay

This protocol is designed to assess the concentration-dependent cytotoxic effect of the test compound on both cancerous and non-cancerous cell lines to probe for selective activity.

Workflow Visualization

A 1. Cell Seeding Plate cells (e.g., A549, MCF-7) in 96-well plates B 2. Incubation Allow cells to adhere overnight (24h) A->B C 3. Compound Treatment Add serial dilutions of test compound B->C D 4. Incubation Incubate for 48-72h C->D E 5. MTT Addition Add MTT reagent to each well D->E F 6. Formazan Formation Incubate for 2-4h (Mitochondrial reduction) E->F G 7. Solubilization Add DMSO or Solubilization Buffer F->G H 8. Absorbance Reading Measure at 570nm G->H

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Methodology:

  • Cell Culture: Culture selected cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, and HEK293 non-cancerous embryonic kidney cells) in appropriate media until they reach ~80% confluency.

  • Cell Seeding: Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of N-(5-Amino-2-fluorophenyl)-2-methylbenzamide in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.[16]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Data Presentation and Interpretation

Summarize the results in a clear, tabular format.

Cell LineCell TypeIC₅₀ (µM)
A549Lung CarcinomaResult
MCF-7Breast CarcinomaResult
HEK293Non-cancerous Embryonic KidneyResult

Interpretation: A low IC₅₀ value (<10 µM) in cancer cell lines, especially when coupled with a high IC₅₀ in the HEK293 line, suggests selective anticancer potential and warrants further investigation into apoptotic pathways and cell cycle arrest. If the IC₅₀ is high (>50 µM) across all lines, the compound can be considered non-cytotoxic at those concentrations, making it suitable for non-cytocidal functional assays.

Tier 2: Hypothesis-Driven Screening

Based on the promising activities of the benzamide scaffold, we propose two parallel paths for Tier 2 screening: anti-inflammatory and kinase inhibition. These assays should be conducted at concentrations well below the determined IC₅₀ values to ensure the observed effects are not artifacts of cell death.

Anti-Inflammatory Activity Screening

Rationale: Monocytes and macrophages are key players in the inflammatory response.[17] Upon stimulation by agents like bacterial lipopolysaccharide (LPS), they produce a cascade of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like TNF-α.[17][18] The ability of a compound to inhibit the production of these mediators is a strong indicator of anti-inflammatory potential.[19] The Griess assay for NO is a straightforward and reliable colorimetric method for initial screening.[18]

Signaling Pathway

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Pathway MyD88-dependent Signaling Cascade TLR4->Pathway NFkB NF-κB Activation Pathway->NFkB Nucleus Transcription of Pro-inflammatory Genes NFkB->Nucleus iNOS iNOS Nucleus->iNOS TNFa TNF-α Nucleus->TNFa Compound Test Compound (Potential Inhibitor) Compound->Pathway Inhibition? cluster_0 Kinase Reaction cluster_1 Detection A Kinase + Substrate + ATP + Test Compound B Incubate (Phosphorylation Occurs) A->B C ADP + Phosphorylated Substrate B->C D Add ADP-Glo™ Reagent (Depletes remaining ATP) C->D E Add Kinase Detection Reagent (Converts ADP to ATP) D->E F Luciferase/Luciferin Reaction (Generates Light) E->F G Measure Luminescence F->G

Caption: General workflow for the ADP-Glo™ universal kinase assay.

Experimental Protocol: Kinase Panel Profile

  • Assay Setup: This is typically performed as a service or with a commercial kit. The compound is screened at a fixed concentration (e.g., 10 µM) against a panel of representative kinases (e.g., ABL1, AKT1, BRAF, EGFR, SRC, etc.).

  • Kinase Reaction: For each kinase, the reaction is set up in a multi-well plate containing the kinase, its specific substrate, ATP, and the test compound. Appropriate positive (known inhibitor) and negative (DMSO vehicle) controls are included.

  • Reaction Incubation: The plate is incubated at a set temperature for a specified time to allow the enzymatic reaction to proceed.

  • ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.

  • ADP to ATP Conversion: A Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the kinase reaction back into ATP.

  • Signal Generation: The newly synthesized ATP is used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the amount of ADP produced, and thus to the kinase activity.

  • Data Acquisition: Luminescence is read on a plate reader.

  • Analysis: The activity in the presence of the test compound is compared to the vehicle control to calculate the percent inhibition for each kinase in the panel.

Data Presentation

Kinase TargetKinase Family% Inhibition at 10 µM
ABL1Tyrosine KinaseResult
AKT1Serine/Threonine KinaseResult
BRAFSerine/Threonine KinaseResult
EGFRTyrosine KinaseResult
PIM1Serine/Threonine KinaseResult
SRCTyrosine KinaseResult

Data Interpretation and Next Steps

The synthesis of data from this preliminary screen is crucial.

  • Scenario 1: Selective Cytotoxicity + Kinase Inhibition: If the compound is cytotoxic to a cancer cell line (e.g., A549) and also strongly inhibits a kinase known to be a driver in that cancer type (e.g., EGFR), this provides a strong, testable hypothesis for its mechanism of action. Next steps would include determining the IC₅₀ for the specific kinase and conducting cell-based assays to confirm target engagement (e.g., Western blot for downstream phosphorylation). [20]* Scenario 2: Anti-inflammatory Activity without Cytotoxicity: If the compound potently inhibits NO production at non-cytotoxic concentrations, it is a promising anti-inflammatory lead. Next steps would involve testing its effect on other inflammatory mediators (e.g., TNF-α, IL-6 via ELISA) and investigating its impact on upstream signaling pathways like NF-κB activation. [18]* Scenario 3: No Significant Activity: If the compound is neither cytotoxic nor shows activity in the functional screens, it may be inactive in these contexts. Other potential activities (e.g., antimicrobial, antiviral) could be explored, or the scaffold could be deprioritized.

Conclusion

This technical guide has detailed a rational and efficient in vitro screening cascade for characterizing the preliminary biological activity of N-(5-Amino-2-fluorophenyl)-2-methylbenzamide. By systematically evaluating cytotoxicity before proceeding to hypothesis-driven assays for anti-inflammatory and kinase inhibitory effects, researchers can rapidly identify the most promising therapeutic avenues for this novel compound. The emphasis on quantitative data, appropriate controls, and logical progression ensures that the initial investment in screening yields clear, actionable results, paving the way for more advanced preclinical development.

References

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Retrieved from [Link]

  • Devaraj, S., Jialal, I., & Vega-López, S. (2004). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Metabolism, 53(3), 327–333. Retrieved from [Link]

  • Pardo-Jiménez, V., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. International Journal of Molecular Sciences, 24(23), 16988. Retrieved from [Link]

  • MTT Cell Proliferation and Cytotoxicity Assay Kit. (n.d.). Elabscience. Retrieved from [Link]

  • Li, Y., et al. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 24(18), 3391. Retrieved from [Link]

  • Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica Chimica Acta, 367(1-2), 157–164. Retrieved from [Link]

  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Retrieved from [Link]

  • The Role Of in vitro Testing In Drug Development. (2024). Pion Inc. Retrieved from [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. (2024). Preprints.org. Retrieved from [Link]

  • Kinase inhibitor screening libraries. (n.d.). Cambridge Bioscience. Retrieved from [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Charnwood Discovery. Retrieved from [Link]

  • Chemical structure - biological activity relationship in the group of benzamide compounds II. (2025). ResearchGate. Retrieved from [Link]

  • In Vitro screening. (n.d.). IQVIA Laboratories. Retrieved from [Link]

  • BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. (n.d.). CyberLeninka. Retrieved from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]

  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024). Pharmaceutics. Retrieved from [Link]

  • Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. (2022). Saudi Journal of Biological Sciences. Retrieved from [Link]

  • N-(2-amino-5-fluorophenyl)-2-tert-butylbenzamide. (n.d.). PubChem. Retrieved from [Link]

  • Wang, C., et al. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry, 59(5), 1984–2004. Retrieved from [Link]

  • 5-(Fluoromethyl)-2-methylbenzamide. (n.d.). PubChem. Retrieved from [Link]

  • 2-(2-fluorophenyl)-N-methylbenzamide. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). Molecules. Retrieved from [Link]

  • 2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE. (n.d.). LookChem. Retrieved from [Link]

  • Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between N-H and C-H bonds - Supporting Information. (n.d.). Synlett. Retrieved from [Link]

  • Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development. (2025). RSC Medicinal Chemistry. Retrieved from [Link]

  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

"Application of N-(5-Amino-2-fluorophenyl)-2-methylbenzamide in high-throughput screening assays"

Technical Application Note: Application of N-(5-Amino-2-fluorophenyl)-2-methylbenzamide in High-Throughput Screening Assays Executive Summary N-(5-Amino-2-fluorophenyl)-2-methylbenzamide is a high-value privileged scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Application of N-(5-Amino-2-fluorophenyl)-2-methylbenzamide in High-Throughput Screening Assays

Executive Summary

N-(5-Amino-2-fluorophenyl)-2-methylbenzamide is a high-value privileged scaffold and intermediate used in the discovery of small molecule inhibitors for kinases (specifically LIMK1/2 ) and G-protein coupled receptors (GABA-B positive allosteric modulators). Its structural architecture—featuring a 2-methylbenzamide "head" and a fluoro-aniline "tail"—mimics the pharmacophore of several clinical candidates, including LX-7101 .

In High-Throughput Screening (HTS), this compound serves two critical functions:

  • Core Scaffold for DNA-Encoded Libraries (DEL) & Parallel Synthesis: The free C5-amino group allows for rapid diversification to generate focused libraries targeting ATP-binding pockets or allosteric sites.

  • 19F-NMR Fragment Probe: The specific inclusion of a fluorine atom on the phenyl ring makes it an ideal reporter for Ligand-Observed 19F-NMR Screening (FAXS), enabling the detection of low-affinity binders without the need for protein labeling.

This guide details protocols for utilizing this compound in 19F-NMR Fragment Screening and TR-FRET Kinase Assays .

Scientific Rationale & Mechanism

Structural Significance

The compound consists of two aromatic systems linked by an amide bond. The 2-methylbenzamide moiety is a known "privileged structure" that often occupies hydrophobic pockets in kinases (e.g., p38, LIMK) and GPCRs. The fluorine atom at the C2 position of the aniline ring serves a dual purpose:

  • Metabolic Stability: Blocks metabolic oxidation at a vulnerable position.

  • NMR Reporter: Provides a sharp, sensitive singlet in 19F-NMR, distinct from biological background signals.

Target Relevance
  • LIM Kinase (LIMK1/2): This scaffold is a direct precursor to LIMK inhibitors (e.g., LX-7101 derivatives) which regulate actin polymerization.

  • GABA-B Receptor: Benzamide derivatives act as Positive Allosteric Modulators (PAMs), enhancing the effect of GABA.

Experimental Workflow (Graphviz Visualization)

The following diagram illustrates the workflow for using N-(5-Amino-2-fluorophenyl)-2-methylbenzamide in a Fragment-Based Drug Discovery (FBDD) campaign.

HTS_Workflow Compound N-(5-Amino-2-fluorophenyl) -2-methylbenzamide Library Library Generation (Amide Coupling/Urea Formation) Compound->Library Diversification via -NH2 Screen_NMR 19F-NMR Screening (Fragment Binding) Compound->Screen_NMR Direct Binding Check Screen_Kinase TR-FRET Kinase Assay (Functional HTS) Library->Screen_Kinase High-Throughput Hit_Valid Hit Validation (IC50 / Kd Determination) Screen_NMR->Hit_Valid Chem. Shift Perturbation Screen_Kinase->Hit_Valid Inhibition % Lead Lead Optimization (SAR Expansion) Hit_Valid->Lead Select Potent Analogs

Caption: Workflow integrating 19F-NMR fragment screening and TR-FRET functional assays for benzamide scaffolds.

Protocol A: 19F-NMR Fragment Screening (FAXS)

Objective: To identify if the scaffold binds to the target protein (e.g., LIMK1) by monitoring the chemical shift perturbation (CSP) or line broadening of the fluorine signal.

Materials
  • Probe: N-(5-Amino-2-fluorophenyl)-2-methylbenzamide (100 mM stock in d6-DMSO).

  • Target Protein: Purified Recombinant Protein (e.g., LIMK1 kinase domain), >95% purity.

  • Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 10% D2O.

  • Instrument: 600 MHz NMR spectrometer equipped with a CryoProbe.

Assay Setup
  • Reference Sample: Prepare a sample containing 50 µM Compound in Buffer (Total volume 500 µL).

  • Experimental Sample: Prepare a sample containing 50 µM Compound + 5–10 µM Target Protein (Protein:Ligand ratio 1:5 to 1:10).

  • Control: Prepare a sample with Protein + DMSO (to check protein stability).

Data Acquisition
  • Pulse Sequence: 1D 19F-NMR with proton decoupling.

  • Scans: 128–256 scans (depending on concentration).

  • Temperature: 298 K.

Analysis
  • T2 Relaxation (CPM): Measure the transverse relaxation time (T2).

    • Free Ligand: Sharp peak (Long T2).

    • Bound Ligand: Broad peak (Short T2) due to tumbling with the large protein.

  • Chemical Shift Perturbation: Look for a shift (Δδ) > 0.05 ppm compared to the reference.

Table 1: 19F-NMR Interpretation Guide

Observation Interpretation Action
Sharp Singlet (No Shift) No Binding Discard or test higher concentration.
Line Broadening (Signal Drop) Binding (Intermediate Exchange) Calculate Kd via titration.
Chemical Shift Change (Δδ) Binding (Fast Exchange) Valid Hit. Proceed to SAR.

| New Peaks | Degradation/Metabolism | Check stability; re-synthesize. |

Protocol B: TR-FRET Kinase Assay (LanthaScreen™)

Objective: To screen a library derived from the N-(5-Amino-2-fluorophenyl)-2-methylbenzamide scaffold for functional inhibition of LIMK1.

Assay Principle

This assay uses a Terbium (Tb)-labeled antibody that binds to the phosphorylated product. FRET occurs between the Tb-donor and a GFP-labeled acceptor (or tracer).

  • Note: For inhibitor screening, we often use a Binding Assay (Eu-Anti-GST + Tracer 222) to detect competition at the ATP site.

Materials
  • Library: 10 mM stocks of benzamide derivatives in DMSO.

  • Kinase: LIMK1 (GST-tagged).

  • Tracer: LanthaScreen™ Kinase Tracer 236 (Alexa Fluor™ 647).

  • Antibody: Eu-anti-GST Antibody.

  • Buffer: Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

Step-by-Step Protocol
  • Plate Preparation:

    • Use a 384-well low-volume white microplate.

    • Dispense 100 nL of library compounds (final conc. 10 µM) using an acoustic dispenser (e.g., Echo 550).

    • Include High Control (DMSO only, 0% Inhibition) and Low Control (Known Inhibitor e.g., Staurosporine, 100% Inhibition).

  • Enzyme/Antibody Mix:

    • Prepare a solution of 5 nM LIMK1-GST and 2 nM Eu-anti-GST antibody in Kinase Buffer.

    • Dispense 5 µL into each well.

    • Incubate for 15 minutes at Room Temperature (RT).

  • Tracer Addition:

    • Prepare 100 nM Tracer 236 in Kinase Buffer.

    • Dispense 5 µL into each well.

    • Final Volume: 10 µL.

  • Incubation & Readout:

    • Incubate for 60 minutes at RT (protected from light).

    • Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 495 nm.

    • Emission 2 (Acceptor): 665 nm.

Data Analysis
  • Calculate the TR-FRET Ratio :

    
    .
    
  • Calculate % Inhibition :

    
    
    
  • Z-Prime (Z') : Ensure Z' > 0.5 for assay validation.

Troubleshooting & Optimization

  • Solubility Issues: The benzamide core is generally lipophilic. If precipitation occurs in the NMR tube, add 1-5% d6-DMSO or reduce concentration to 20 µM.

  • Fluorescence Interference: The aniline group can be weakly fluorescent. In TR-FRET, run a "Compound Only" control to check for auto-fluorescence at 495/665 nm. If interference is high, switch to the 19F-NMR assay.

  • Quenching: The free amine is reactive. Ensure the buffer does not contain aldehydes or reactive esters unless conjugation is intended.

References

  • Lexicon Pharmaceuticals. (2008). Pyrrole, Thiazole, and Pyridine Derivatives as Kinase Inhibitors. Patent WO2008030573. (Describes the synthesis of LIMK inhibitors using benzamide intermediates). Link

  • Dalvit, C., et al. (2003). Fluorine-NMR competition binding experiments for high-throughput screening and lead optimization. Combinatorial Chemistry & High Throughput Screening, 6(5), 445-453. Link

  • Addex Therapeutics. (2014). Positive Allosteric Modulators of the GABAB Receptor. Patent US8691854B2. (Illustrates the benzamide pharmacophore in GABA-B modulation). Link

  • Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay Protocol.Link

Application

"Standard operating procedure for NMR and mass spectrometry analysis of N-(5-Amino-2-fluorophenyl)-2-methylbenzamide"

Abstract & Scope This Application Note defines the Standard Operating Procedure (SOP) for the structural validation of N-(5-Amino-2-fluorophenyl)-2-methylbenzamide (Formula: , MW: 244.27 Da). This molecule contains three...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note defines the Standard Operating Procedure (SOP) for the structural validation of N-(5-Amino-2-fluorophenyl)-2-methylbenzamide (Formula:


, MW: 244.27 Da). This molecule contains three distinct analytical challenges: an exchangeable amide proton, a primary aniline amine, and a fluorine substituent that induces significant spin-spin coupling.

This guide moves beyond basic spectral acquisition, focusing on the causality of solvent effects , heteronuclear coupling patterns , and ionization suppression mechanisms . It is designed for medicinal chemists and analytical scientists requiring rigorous structural confirmation.

Material Safety & Handling

  • Hazard Class: Anilines are potential sensitizers and toxic by inhalation/contact.

  • PPE: Nitrile gloves, lab coat, and safety glasses are mandatory.

  • Waste: Dispose of halogenated (fluorine-containing) waste in dedicated organic streams.

Module A: Sample Preparation Strategy

Solvent Selection Logic

The choice of solvent is the single most critical variable in this analysis.

  • Primary Solvent: DMSO-d6 (Dimethyl sulfoxide-d6)

    • Why: The target molecule possesses two hydrogen-bond donors (Amide -NH- and Aniline -NH2). Chloroform-d (

      
      ) often contains acidic impurities that catalyze rapid proton exchange, causing these signals to broaden or disappear. DMSO-d6 acts as a H-bond acceptor, stabilizing the -NH- protons and slowing exchange rates, resulting in sharp, integrable singlets/doublets.
      
  • Secondary Solvent: Methanol-d4 (

    
    ) 
    
    • Use Case: Only for LC-MS sample dilution or if H/D exchange studies are required to identify labile protons. Warning: Amide and amine protons will vanish in

      
       due to deuterium exchange.[1]
      
Preparation Protocol
ParameterNMR SpecificationMass Spec (LC-MS) Specification
Mass 5.0 – 10.0 mg0.1 mg (diluted from stock)
Volume 600 µL DMSO-d61.0 mL (50:50 ACN:H2O + 0.1% FA)
Vessel 5mm Precision NMR Tube2mL Amber HPLC Vial
Notes Filter through 0.2 µm PTFE if cloudy.Do not use DMSO for direct injection >10%.

Module B: Nuclear Magnetic Resonance (NMR) SOP

1H NMR Acquisition (Proton)

Instrument: 400 MHz or higher (600 MHz recommended for resolving aromatic multiplets). Temperature: 298 K (25°C).

Critical Spectral Features (Expectation vs. Observation):

  • The "Tolyl" Singlet: The 2-methyl group on the benzamide ring typically appears as a sharp singlet around 2.3–2.4 ppm . This is your internal integration standard (set to 3H).

  • The Amide Anchor: In DMSO-d6, the amide -NH- will appear downfield (9.5–10.0 ppm ) as a singlet. If this peak is a doublet, it indicates coupling to the ortho-fluorine or slow rotation (rotamers), though a singlet is standard for this steric arrangement.

  • The Fluorine Effect (

    
     Coupling): 
    
    • The proton ortho to the fluorine (on the aniline ring) will not appear as a simple doublet. It will be a doublet of doublets (dd) or multiplet due to

      
       coupling (typically 8–11 Hz) and 
      
      
      
      coupling.
    • Validation Check: If the aromatic integration is low, check for broad aniline -NH2 protons around 4.5–5.5 ppm .

13C NMR & 19F NMR (Heteronuclear)

13C Parameters:

  • Decoupling: Proton-decoupled (

    
    -decoupled).
    
  • C-F Splitting: The carbon directly attached to fluorine (

    
    ) will appear as a large doublet (
    
    
    
    ). The ortho carbons will show
    
    
    . Do not mistake these doublets for impurities.

19F Parameters:

  • Reference: Trichlorofluoromethane (

    
    ) at 0 ppm (external) or hexafluorobenzene.
    
  • Expected Shift: Fluoroanilines typically resonate between -120 and -135 ppm .

  • Purity Check: A single sharp peak confirms the absence of regioisomers (e.g., 4-fluoro or 3-fluoro isomers).

Module C: Mass Spectrometry (LC-MS) SOP

Ionization Strategy
  • Mode: Electrospray Ionization (ESI) – Positive Mode (

    
    ).[2]
    
  • Logic: The aniline nitrogen is basic. Under acidic conditions (0.1% Formic Acid), it readily protonates to form

    
    .
    
  • Target Ion:

    
     (
    
    
    
    ).
Instrument Parameters (Agilent/Waters/Thermo Generic)
ParameterSettingRationale
Capillary Voltage 3.0 – 3.5 kVStandard for ESI+; too high causes discharge.
Cone Voltage 20 – 30 VModerate energy to prevent in-source fragmentation.
Source Temp 120°CSolvent evaporation.
Desolvation Gas 350°C, 600 L/hrEnsures complete droplet drying.
Mobile Phase A Water + 0.1% Formic AcidProton source for ionization.
Mobile Phase B Acetonitrile (ACN)Organic modifier.
Troubleshooting "Ghost" Peaks
  • 
     267.1:  This is the Sodium adduct (
    
    
    
    ). Common if glass vials are not pre-washed.
  • 
     489.2:  This is the protonated dimer (
    
    
    
    ). Occurs if sample concentration is too high (>10 µg/mL). Dilute sample 10x.

Integrated Analytical Workflow

The following diagram illustrates the decision matrix for validating the compound.

AnalyticalWorkflow Start Crude Sample N-(5-Amino-2-fluorophenyl)-2-methylbenzamide Solubility Solubility Check (DMSO-d6) Start->Solubility NMR_1H 1H NMR Acquisition (400 MHz+) Solubility->NMR_1H Check_NH Are Amide/Amine Protons Visible? NMR_1H->Check_NH NMR_19F 19F NMR Acquisition (Purity Check) Check_F 19F Signal Count NMR_19F->Check_F Check_NH->NMR_19F Yes Fail_Wet Dry Sample & Repeat (Water Peak) Check_NH->Fail_Wet No (Broad/Missing) MS_Prep LC-MS Prep (Dilute to 1 µg/mL in 50:50 ACN:H2O) Check_F->MS_Prep Single Peak Fail_Iso Regioisomer Contamination Check_F->Fail_Iso Multiple Peaks MS_Run ESI(+) MS Run Target m/z 245.1 MS_Prep->MS_Run Validation Data Integration (NMR + MS) MS_Run->Validation

Figure 1: Step-by-step logic flow for structural validation, prioritizing NMR solvent suitability and 19F purity checks before Mass Spectrometry.

Data Interpretation Summary

Expected Chemical Shift Table (DMSO-d6)
AssignmentApprox. Shift (

ppm)
MultiplicityCoupling (

Hz)
Amide -NH- 9.6 – 10.2Singlet (s)N/A
Aromatic (Benzoyl) 7.2 – 7.6Multiplet (m)Standard ortho/meta
Aromatic (Aniline C3-H) 6.8 – 7.1dd or td

,

Amine -NH2 4.8 – 5.2Broad Singlet (br s)Exchangeable
Methyl (-CH3) 2.35Singlet (s)N/A
Fluorine (-F) -125 to -135Multiplet

Validation Criteria (Pass/Fail)
  • Identity: 1H NMR must show 3:1 ratio of Methyl protons to Amide protons.

  • Purity: 19F NMR must show >98% single peak integration.

  • Mass: ESI+ Base peak must be 245.1

    
     0.5 Da.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Waters Corporation. (2020). Optimization of ESI Source Parameters for LC-MS. Application Note 720006.

  • Dolinšek, J., et al. (2006). 19F NMR study of fluoroaniline derivatives. Journal of Magnetic Resonance. (Specific reference for Fluorine chemical shifts in anilines).
  • Reich, H. J. (2024). Bordwell pKa Table and NMR Solvent Data. University of Wisconsin-Madison.

Sources

Technical Notes & Optimization

Troubleshooting

"Methods for improving the solubility of N-(5-Amino-2-fluorophenyl)-2-methylbenzamide for biological assays"

Executive Summary & Compound Analysis N-(5-Amino-2-fluorophenyl)-2-methylbenzamide (henceforth "Compound X") presents a classic medicinal chemistry challenge: it possesses a rigid benzamide scaffold with halogenation (fl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

N-(5-Amino-2-fluorophenyl)-2-methylbenzamide (henceforth "Compound X") presents a classic medicinal chemistry challenge: it possesses a rigid benzamide scaffold with halogenation (fluorine) and methylation, contributing to high lipophilicity (LogP > 3 estimated), while its ionizable handle (the aniline amine) is weakly basic (pKa ~3.5–4.5).[1]

At physiological pH (7.4), the compound exists predominantly in its neutral, uncharged form, leading to poor aqueous solubility.[1] This guide addresses the "crashing out" phenomenon often observed when transitioning from organic stock solutions to aqueous culture media.

Core Physicochemical Profile
ParameterCharacteristicImplication for Assays
Primary Scaffold Fluorinated BenzamideHigh lattice energy; resists dissolution in water.
Ionization Aniline (Weak Base)Neutral at pH 7.[1]4. Acidification aids solubility but is incompatible with most cell assays.
Solubility Class BCS Class II/IVHigh permeability (likely), Low solubility.[1]
Preferred Vehicle DMSOExcellent solubility (>50 mM), but toxic to cells at high concentrations.[1]

Solubility Decision Tree

Before beginning, determine your assay's tolerance for organic solvents and the required final concentration.

SolubilityTree Start Start: Define Assay Requirements ConcCheck Req. Conc. > 10 µM? Start->ConcCheck DMSOTol Cell DMSO Tolerance? ConcCheck->DMSOTol No (<10 µM) Advanced Method C: Cyclodextrin Complexation (Thermodynamic Stability) ConcCheck->Advanced Yes (>10 µM) Standard Method A: Standard DMSO Dilution (Kinetic Solubility) DMSOTol->Standard High (>0.5%) Intermediate Method B: Intermediate Dilution Step DMSOTol->Intermediate Low (<0.1%) Intermediate->Advanced Precipitation Persists

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on concentration needs and cellular sensitivity.[1]

Method A: Standard DMSO Stock Preparation (Kinetic Solubility)

Best for: High-throughput screening (HTS), biochemical assays, and robust cell lines (e.g., HeLa, HEK293).[1]

The "Kinetic Trap" Warning

In this method, you rely on kinetic solubility . The compound is dissolved in DMSO and "forced" into the aqueous buffer.[2] It is thermodynamically unstable and will eventually precipitate. The goal is to keep it in solution long enough for the assay readout.

Protocol
  • Stock Preparation: Dissolve solid Compound X in 100% anhydrous DMSO to reach a concentration of 10 mM or 50 mM .

    • Tip: Vortex for 30 seconds. If particles persist, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Critical: DMSO is hygroscopic. Absorbed water causes Compound X to crash out inside the stock vial over time. Use desiccators.

  • Direct Addition: Add stock directly to the media while vortexing the media.

    • Limit: Ensure final DMSO concentration is ≤ 0.5% (v/v) .

Method B: The "Intermediate Dilution" (Preventing Shock Precipitation)

Best for: Sensitive primary cells, neurons, or when "cloudiness" appears immediately upon adding DMSO stock to media.[1]

The Science: Dropping 100% DMSO stock into water creates a high local concentration of the hydrophobic compound at the droplet interface, causing immediate micro-precipitation. An intermediate step with a semi-polar solvent reduces this shock.

Protocol
  • Prepare Stock: 10 mM in DMSO.

  • Prepare Intermediate Solvent: PBS containing 5% DMSO (or culture media with 5% DMSO).

  • Step 1 Dilution: Dilute the 10 mM stock 1:10 into the Intermediate Solvent.

    • Result: 1 mM compound in ~14% DMSO.

  • Step 2 Dilution: Dilute the Step 1 solution 1:100 into the final culture media.

    • Final: 10 µM compound in ~0.14% DMSO.

    • Why this works: The compound transitions from Organic -> Semi-Aqueous -> Aqueous more gradually.

Method C: Cyclodextrin Complexation (Advanced Formulation)

Best for: In vivo studies, high-concentration assays (>50 µM), or long-duration assays (>24h) where precipitation is unacceptable.[1]

The Science: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal shape with a hydrophobic interior and hydrophilic exterior.[1] It encapsulates the fluorophenyl/benzamide core of Compound X, shielding it from water while keeping it in solution.

CDComplex Drug Compound X (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Encapsulation CD HP-beta-CD (Toroidal Host) CD->Complex 20-40% w/v Solution Media Cell Media (Assay Ready) Complex->Media Dilution

Figure 2: Mechanism of action for cyclodextrin-mediated solubility enhancement.[1]

Protocol
  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or PBS.[1] Filter sterilize (0.22 µm).

  • Solubilization: Add Compound X powder directly to the HP-β-CD vehicle.

    • Note: This requires thermodynamic equilibration. Shake at 200 rpm at 37°C for 4–24 hours.

  • Alternative (Co-solvent method): Dissolve Compound X in a small volume of DMSO (e.g., 20 µL), then add this slowly to 1 mL of 20% HP-β-CD while vortexing.

  • Usage: This stock can often be diluted into media with minimal precipitation risk.

Troubleshooting & FAQs

Common Issues Table
SymptomProbable CauseCorrective Action
Cloudy Media Kinetic solubility limit exceeded.Reduce final concentration or switch to Method B (Intermediate Dilution).
Cell Death (Control) DMSO toxicity.[1]Run a "Vehicle Only" control. If >10% death, lower DMSO to <0.1% or use Method C .
Crystals in Stock Water absorption in DMSO.Re-sonicate at 40°C. Store future stocks in a desiccator or use single-use aliquots.
Variable IC50 Compound precipitation during incubation.The effective concentration is dropping over time. Use HP-β-CD to stabilize the concentration.
Frequently Asked Questions

Q: Can I use Ethanol instead of DMSO? A: Ethanol is less polar than DMSO and may dissolve the compound, but it is much more volatile (changing concentrations via evaporation) and often more toxic to cells at equivalent percentages. DMSO is the industry standard for a reason.

Q: Why not acidify the media? The amine should protonate. A: While the aniline (pKa ~4) would dissolve at pH 3, biological assays require pH 7.2–7.[1]4. Acidifying the media will kill your cells or denature your enzymes before it helps solubility.

Q: How do I check if the compound has precipitated if I can't see it? A: Use Laser Nephelometry if available.[3] Alternatively, centrifuge the media (high speed) after incubation and measure the supernatant concentration via HPLC/UV-Vis.[1][3] If the concentration is lower than expected, precipitation occurred.

References

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text on kinetic vs. thermodynamic solubility).

  • National Center for Advancing Translational Sciences (NCATS). (2012).[1] Assay Guidance Manual: Solubility in Assays. [Link]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] [Link]

  • Waybright, T. J., et al. (2009).[1] Assay Guidance Manual: Reagent and Artifact Interference in Biochemical Assays. [Link]

Sources

Reference Data & Comparative Studies

Validation

"Methods for validating the cellular target of N-(5-Amino-2-fluorophenyl)-2-methylbenzamide"

This guide details the validation methodology for N-(5-Amino-2-fluorophenyl)-2-methylbenzamide , a specialized small molecule scaffold often associated with Class I Histone Deacetylase (HDAC) inhibition or GABAergic modu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the validation methodology for N-(5-Amino-2-fluorophenyl)-2-methylbenzamide , a specialized small molecule scaffold often associated with Class I Histone Deacetylase (HDAC) inhibition or GABAergic modulation , depending on the specific cellular context.

Given the structural pharmacophores (a benzamide "cap" and an aniline-derivative "zinc-binding" or "allosteric" domain), this guide focuses on validating its interaction with epigenetic enzymes (HDAC1/2/3) and potential off-target ion channels.

Executive Summary & Chemical Logic

N-(5-Amino-2-fluorophenyl)-2-methylbenzamide represents a class of benzamide-based chemical probes. Unlike broad-spectrum hydroxamic acids (e.g., SAHA/Vorinostat) which act as "pan-inhibitors," benzamides typically exhibit slow-binding kinetics and high selectivity for HDAC Class I complexes (specifically HDAC1, 2, and 3) or specific allosteric sites on ion channels.

The presence of the 5-amino group on the fluorophenyl ring is the critical feature for validation. It serves two potential roles:

  • Interaction Motif: It may participate in hydrogen bonding within the active site (e.g., the Zinc-binding pocket of HDACs).

  • Conjugation Handle: It provides a nucleophilic site for attaching biotin or fluorophores without disrupting the core benzamide-binding motif, making it an ideal candidate for Chemical Proteomics .

Comparison of Validation Tools
FeatureN-(5-Amino...benzamide) (This Probe)SAHA (Vorinostat) CRISPR-Cas9 Knockout
Selectivity High (Class I HDACs / Specific Isoforms)Low (Pan-HDAC)Absolute (Target Specific)
Kinetics Slow-on / Slow-off (Residence time driven)Fast-on / Fast-offPermanent (Genomic)
Cellular Permeability High (Lipophilic benzamide core)ModerateN/A (Requires transfection)
Validation Utility Excellent for kinetic studies and complex-specific inhibition.Good for general phenotypic screening.Gold standard for target dependency .

Phase I: Direct Target Engagement (Biophysical)

Objective: Prove the molecule physically binds to the target protein in intact cells.

Method A: Cellular Thermal Shift Assay (CETSA)

CETSA is the primary method to validate this benzamide's target engagement without requiring chemical modification.

Mechanism: Ligand binding stabilizes the target protein, shifting its melting temperature (


) higher.

Protocol:

  • Treatment: Treat cells (e.g., HCT116 or SH-SY5Y) with 10 µM of the compound for 1 hour. Include a DMSO control.

  • Harvest: Collect cells and resuspend in PBS with protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (

    
     to 
    
    
    
    ) for 3 minutes.
  • Lysis: Freeze-thaw (3x) to lyse cells. Centrifuge at 20,000 x g for 20 mins to pellet precipitated (denatured) proteins.

  • Detection: Run the supernatant (soluble fraction) on SDS-PAGE/Western Blot. Probe for HDAC1 , HDAC2 , or GABA-A

    
    1 .
    
  • Analysis: Plot the relative band intensity vs. Temperature. A right-shift in the curve indicates binding.

Method B: Chemical Proteomics (Biotin-Pull Down)

Leveraging the 5-amino group.

Protocol:

  • Probe Synthesis: React the 5-amino group with NHS-Biotin (via a PEG linker) to create a biotinylated probe.

  • Incubation: Incubate cell lysate with the Biotin-Probe.

  • Competition Control: In a parallel sample, add 100x excess of free (unlabeled) N-(5-Amino-2-fluorophenyl)-2-methylbenzamide.

  • Enrichment: Add Streptavidin-coated magnetic beads. Wash stringently.

  • Elution & MS: Elute bound proteins and analyze via LC-MS/MS.

  • Validation: The true target will be enriched in the probe sample but depleted in the competition sample.

Phase II: Functional Validation (Phenotypic)

Objective: Confirm that binding results in a relevant biological effect.

Pathway A: Epigenetic Modulation (HDAC Inhibition)

If the target is HDAC1/2/3, the compound must induce hyperacetylation of histones.

Experimental Workflow:

  • Dose Response: Treat cells with 0.1, 1, 5, and 10 µM of compound for 24 hours.

  • Lysis: Acid extraction of histones (using 0.2 N HCl) is preferred over whole-cell lysis to preserve histone marks.

  • Western Blot Targets:

    • Positive Marker: Acetyl-Histone H3 (Lys9/Lys14) and Acetyl-Histone H4.

    • Negative Control: Total H3/H4.

    • Differentiation Marker: p21 (CDKN1A) induction (a downstream consequence of HDAC1 inhibition).

Pathway B: Electrophysiological Confirmation (Ion Channels)

If the target is a GABAergic or Potassium channel (common for benzamides).

Protocol (Whole-Cell Patch Clamp):

  • Setup: HEK293 cells stably expressing GABA-A receptors (

    
    ).
    
  • Application: Apply GABA (

    
    ) alone, then co-apply GABA + Compound (1 µM).
    
  • Readout: Measure the potentiation of the chloride current (

    
    ).
    
  • Result: A significant increase in current amplitude confirms Positive Allosteric Modulation (PAM).

Phase III: Genetic Epistasis (Specificity)

Objective: Prove the drug effect is lost when the target is absent.

CRISPR-Cas9 "Rescue" Assay:

  • Generate Knockout: Use CRISPR-Cas9 to knock out the putative target (e.g., HDAC1).

  • Treatment: Treat WT and HDAC1-KO cells with the benzamide.

  • Readout: Measure cell viability (CellTiter-Glo) or Acetylation levels.

  • Interpretation: If the compound causes toxicity/acetylation in WT cells but has no additional effect in HDAC1-KO cells, on-target specificity is validated.

Visualization of Validation Logic

The following diagram illustrates the decision matrix for validating this specific benzamide scaffold.

TargetValidation cluster_0 Phase 1: Engagement cluster_1 Phase 2: Functional Readout cluster_2 Phase 3: Genetic Confirmation Compound N-(5-Amino-2-fluorophenyl)- 2-methylbenzamide CETSA CETSA (Thermal Shift) (Intact Cells) Compound->CETSA Screening ChemProt Biotin-Linker Pull Down (Utilizing 5-NH2 group) Compound->ChemProt Target ID Epigenetic Western Blot: Acetyl-H3 / p21 Induction CETSA->Epigenetic If Tm Shift (HDAC) Neuro Patch Clamp: GABA Current Potentiation CETSA->Neuro If Tm Shift (Ion Channel) CRISPR CRISPR KO of Target (Loss of Drug Efficacy) Epigenetic->CRISPR Confirm Specificity Neuro->CRISPR Confirm Specificity Validated VALIDATED TARGET CRISPR->Validated No Effect in KO

Caption: Workflow for deconvoluting the target of the benzamide probe, moving from physical binding (CETSA) to functional consequence and genetic confirmation.

Comparative Data Summary

When validating this molecule, compare its profile against standard reference compounds to ensure accurate classification.

AssayN-(5-Amino...benzamide) (Test)Entinostat (MS-275) (Ref 1)Vorinostat (SAHA) (Ref 2)
Primary Target Putative HDAC1/2 or GABA-AHDAC 1/3 SelectivePan-HDAC (Class I/II)
Binding Mode Benzamide (Zinc Chelation/Allosteric)Benzamide (Zinc Chelation)Hydroxamic Acid (Zinc Chelation)
Washout Reversibility Slow (Long residence time)SlowFast (Rapid reversibility)
Western Blot Profile High Acetyl-H3 / Low Acetyl-TubulinHigh Acetyl-H3 / Low Acetyl-TubulinHigh Acetyl-H3 / High Acetyl-Tubulin

Note: The lack of Tubulin acetylation (a Class IIb/HDAC6 substrate) is a hallmark of benzamide selectivity. If your molecule does not acetylate tubulin, it confirms Class I selectivity.

References

  • Martinez, E. D., et al. (2013). "Chemical Probes for Epigenetic Targets: A User Guide." Nature Chemical Biology. Link

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Science. Link

  • Lobera, M., et al. (2013). "Selectivity of Benzamide Histone Deacetylase Inhibitors." Nature Chemical Biology. Link

  • Chidley, C., et al. (2011). "A yeast-based screen reveals that sulfanilamide compounds inhibit pyruvate carboxylase." Nature Chemical Biology. (Demonstrates sulfonamide/benzamide target deconvolution). Link

Comparative

A Researcher's Guide to Ensuring the Reproducibility and Validation of N-(5-Amino-2-fluorophenyl)-2-methylbenzamide's Biological Activity

In the realm of drug discovery and chemical biology, the reproducibility of experimental findings is the bedrock of scientific progress. A novel small molecule's journey from a synthesized powder to a validated biologica...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug discovery and chemical biology, the reproducibility of experimental findings is the bedrock of scientific progress. A novel small molecule's journey from a synthesized powder to a validated biological probe or therapeutic lead is paved with rigorous and multifaceted validation. This guide provides a comprehensive framework for ensuring the reproducible biological activity of N-(5-Amino-2-fluorophenyl)-2-methylbenzamide, a compound belonging to the versatile benzamide class of molecules, which are foundational in modern medicinal chemistry.[1]

While specific biological activities for N-(5-Amino-2-fluorophenyl)-2-methylbenzamide are not yet extensively documented in peer-reviewed literature, its structure invites exploration. This guide will, therefore, use its potential activity as an inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) channel as a primary case study. TRPM7 is a compelling target implicated in a range of pathologies, including cancer, neurodegenerative disorders, and inflammation, making the discovery of novel, selective inhibitors a high-priority research area.[2][3][4][5]

This document is designed for researchers, scientists, and drug development professionals, offering a logical, in-depth workflow from foundational compound verification to nuanced biological characterization. We will eschew a rigid template in favor of a narrative that explains not just the "how" but the critical "why" behind each experimental choice, ensuring a self-validating and trustworthy scientific process.[6][7]

Part 1: Foundational Integrity - The Non-Negotiable Starting Point

Before a single biological experiment is conducted, the identity, purity, and stability of the small molecule must be unequivocally established. Failure to do so is a primary source of irreproducible data that can invalidate entire research projects.[6]

Chemical Synthesis and Structural Verification

The synthesis of N-(5-Amino-2-fluorophenyl)-2-methylbenzamide typically involves an amide coupling reaction between 2-methylbenzoyl chloride and 5-amino-2-fluoroaniline. However, regardless of the synthetic route, rigorous structural confirmation is paramount.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Acquire a proton NMR spectrum to confirm the presence and integration of all protons in their expected chemical environments.

    • ¹³C NMR: Acquire a carbon NMR spectrum to verify the number and types of carbon atoms.

    • ¹⁹F NMR: Given the fluorine atom, a fluorine NMR is essential to confirm its presence and coupling.

    • 2D NMR (COSY, HSQC): If structural ambiguity exists, 2D NMR experiments can confirm proton-proton and proton-carbon connectivities.

  • Mass Spectrometry (MS):

    • Utilize high-resolution mass spectrometry (HRMS) to determine the compound's exact mass, confirming its elemental composition. This should match the calculated molecular weight (C₁₄H₁₃FN₂O ≈ 244.10 g/mol ).

  • Elemental Analysis:

    • This technique provides the percentage composition of C, H, N, and F, offering an orthogonal confirmation of the compound's empirical formula.[6]

Purity, Solubility, and Stability: The Prerequisites for Biological Assays

A compound's purity directly impacts its effective concentration in an assay, while its solubility and stability dictate its behavior in aqueous biological media.

  • Purity Assessment via High-Performance Liquid Chromatography (HPLC):

    • Develop an HPLC method (e.g., reverse-phase with a C18 column) to separate the target compound from any starting materials, byproducts, or degradants.

    • Run the analysis using a diode-array detector (DAD) or a mass spectrometer (LC-MS) to confirm the identity of the main peak.

    • The purity should be determined by the peak area percentage.

  • Aqueous Solubility Determination (Kinetic Solubility Assay):

    • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

    • Serially dilute this stock into the primary biological buffer to be used in assays (e.g., PBS or HBSS).

    • Incubate for a set period (e.g., 2 hours) at room temperature.

    • Measure the concentration of the soluble compound in the supernatant after centrifugation using a method like HPLC-UV or UV-Vis spectroscopy. This determines the maximum soluble concentration for your assays.

  • Stability Assessment:

    • Incubate the compound in the assay buffer at the intended experimental temperature (e.g., 37°C).

    • Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze the aliquots by HPLC to quantify the amount of the parent compound remaining. A compound is generally considered stable if >95% remains after the longest assay duration.

Research StageMinimum Recommended PurityRationale
Initial HTS Screening >90%To minimize false positives/negatives from impurities.
Hit Confirmation & Dose-Response >95%To ensure accurate potency (e.g., IC₅₀) determination.
In Vitro Mechanistic Studies >98%To confidently attribute observed effects to the compound.
Cell-Based & In Vivo Studies >99%To ensure safety and accurately correlate dose with effect.

Part 2: Hypothesis-Driven Validation: A TRPM7 Inhibition Case Study

With a validated chemical entity in hand, we can proceed to investigate its biological activity. We will explore the hypothesis that N-(5-Amino-2-fluorophenyl)-2-methylbenzamide inhibits the TRPM7 ion channel. TRPM7 is a "chanzyme," a protein with both ion channel and kinase domains, that acts as a crucial regulator of cellular magnesium and calcium homeostasis.[5] Its dysregulation is linked to numerous diseases.[4]

TRPM7_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPM7 TRPM7 Channel Mg_int Mg²⁺ TRPM7->Mg_int Ca_int Ca²⁺ TRPM7->Ca_int Kinase Kinase Domain Autophosphorylation TRPM7->Kinase Mg_ext Mg²⁺ Mg_ext->TRPM7 Influx Ca_ext Ca²⁺ Ca_ext->TRPM7 Influx Mg_int->TRPM7 Inhibition Downstream Downstream Signaling (e.g., CaMKII, Cytoskeleton) Ca_int->Downstream PLC PLC Signaling PLC->TRPM7 Modulation Kinase->Downstream

TRPM7 channel regulation and downstream signaling.

Our validation strategy will follow a logical progression from high-throughput screening to direct, mechanistic confirmation.

Validation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation cluster_2 Phase 3: Mechanistic Validation cluster_3 Phase 4: Selectivity HTS Primary HTS Assay (Fura-2 Mn²⁺ Quench) DoseResponse Dose-Response Curve (IC₅₀ Determination) HTS->DoseResponse Active 'Hit' Ephys Electrophysiology (Patch Clamp) DoseResponse->Ephys Potent Hit Selectivity Selectivity Profiling (Counter-Screens) Ephys->Selectivity Confirmed Inhibitor Go Go Selectivity->Go Selective Inhibitor NoGo NoGo Selectivity->NoGo Non-Selective

Workflow for validating a novel TRPM7 inhibitor.
Primary Screening for TRPM7 Inhibition

A robust high-throughput screening (HTS) assay is the first step to identify potential inhibitors from a larger set of compounds. A well-established method for TRPM7 is a fluorescence-based assay measuring the influx of manganese (Mn²⁺), which acts as a surrogate for Ca²⁺ and quenches the fluorescence of intracellular dyes like Fura-2.[2]

  • Cell Culture:

    • Use a stable cell line overexpressing TRPM7 (e.g., TRPM7-HEK293) and a parental wild-type (WT-HEK293) as a negative control.

    • Plate cells in 96-well or 384-well black, clear-bottom microplates and grow to 80-90% confluency.

  • Dye Loading:

    • Wash cells with a physiological salt solution (e.g., KRH buffer).

    • Load cells with Fura-2 AM (e.g., 2 µM) in the same buffer, often containing probenecid to prevent dye extrusion, for 60 minutes at 37°C.

  • Compound Incubation:

    • Wash away excess Fura-2 AM.

    • Add the test compound (N-(5-Amino-2-fluorophenyl)-2-methylbenzamide) at a fixed concentration (e.g., 10 µM) and incubate for 15-30 minutes. Include wells with a known non-selective inhibitor (e.g., 2-APB) as a positive control and DMSO as a vehicle control.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader capable of kinetic reads.

    • Measure baseline fluorescence (Excitation: ~360 nm, Emission: ~510 nm).

    • Add a solution containing MnCl₂ to all wells to initiate Mn²⁺ influx through active TRPM7 channels.

    • Immediately begin kinetic measurement of the fluorescence quench over time (e.g., every 15 seconds for 10 minutes).

  • Data Analysis:

    • Calculate the rate of fluorescence quench for each well.

    • Normalize the data to controls: % Inhibition = 100 * (Rate_vehicle - Rate_compound) / (Rate_vehicle - Rate_positive_control).

    • A compound showing significant inhibition (e.g., >50%) in TRPM7-HEK293 cells but not in WT-HEK293 cells is considered a "hit."

Part 3: From 'Hit' to 'Validated Inhibitor'

A positive result in a primary screen is only the beginning. The next crucial steps involve confirming the activity, determining its potency, and using a gold-standard method to verify the mechanism of action.

Dose-Response and Potency (IC₅₀) Determination

To characterize the potency of a hit, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀). This is a critical metric for comparing the compound to other known inhibitors.[8][9]

  • Follow the same procedure as the primary HTS assay (Protocol 3).

  • Instead of a single concentration, treat the cells with a serial dilution of N-(5-Amino-2-fluorophenyl)-2-methylbenzamide (e.g., 10 concentrations ranging from 100 µM down to 1 nM).

  • Calculate the % Inhibition for each concentration.

  • Plot % Inhibition versus the log of the inhibitor concentration.

  • Fit the data using a four-parameter logistic nonlinear regression model to calculate the IC₅₀ value.[8]

Direct Confirmation with Patch-Clamp Electrophysiology

Electrophysiology is the gold standard for studying ion channels. The whole-cell patch-clamp technique allows for the direct measurement of ionic currents flowing through TRPM7 channels in the plasma membrane, providing unequivocal evidence of channel block.[10][11]

  • Cell Preparation: Plate TRPM7-HEK293 cells on glass coverslips at low density.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system.

  • Pipette and Bath Solutions:

    • Internal (Pipette) Solution: Use a solution designed to chelate intracellular Mg²⁺ (e.g., with EDTA), which removes the channel's natural inhibition and allows for large, measurable currents.

    • External (Bath) Solution: Use a standard extracellular solution.

  • Recording Procedure:

    • Form a high-resistance (>1 GΩ) seal between a glass micropipette and a single cell.

    • Rupture the cell membrane to achieve the "whole-cell" configuration.

    • Apply a voltage ramp protocol (e.g., -100 mV to +100 mV) to elicit the characteristic outwardly-rectifying TRPM7 current.

    • Establish a stable baseline current recording.

  • Compound Application:

    • Perfuse the bath with a solution containing N-(5-Amino-2-fluorophenyl)-2-methylbenzamide at its approximate IC₅₀ concentration.

    • Record the current until a new steady-state is reached. The reduction in current amplitude indicates inhibition.

    • Perform a "washout" by perfusing with the control bath solution to see if the inhibitory effect is reversible.

  • Analysis: Quantify the percentage of current blocked at a specific voltage (e.g., +80 mV).

CompoundPutative IC₅₀ (µM)MechanismKey CharacteristicsReferences
N-(5-Amino-2-fluorophenyl)-2-methylbenzamide To Be Determined Hypothesis: Channel Blocker Novel Scaffold, Validation Pending N/A
NS8593 1.6 - 5.9Mg²⁺-dependent BlockerAlso inhibits KCa2 channels.[12]
Carvacrol High µMDirect Channel BlockAlso targets GABA-A receptors and sodium channels.[4][13]
Waixenicin A ~0.02Mg²⁺-dependent BlockerPotent and selective natural product.[13][14]
FTY720 (Fingolimod) Low µMChannel BlockerFDA-approved drug; also a potent S1P receptor agonist.[10]

Part 4: The Final Frontier - Ensuring Selectivity

Selectivity_Decision_Tree Start Confirmed TRPM7 Inhibitor (IC₅₀ < 10 µM) CounterScreen Counter-Screen Against Related TRP Channels (e.g., TRPM6, TRPV1) Start->CounterScreen BroadPanel Broad Kinase/ Ion Channel Panel Screen Start->BroadPanel Analyze Analyze Data: Calculate Selectivity Index (IC₅₀_off-target / IC₅₀_TRPM7) CounterScreen->Analyze BroadPanel->Analyze Selective Selective Probe (Selectivity Index > 100-fold) Analyze->Selective High Selectivity NonSelective Non-Selective Compound (Requires Scaffold Hopping or Further Optimization) Analyze->NonSelective Low Selectivity

Decision workflow for advancing a selective inhibitor.
  • Select Related Targets: Choose targets that are structurally or functionally related to TRPM7. The most critical counter-target is TRPM6, which is the most closely related homolog and can form heterotetramers with TRPM7.[11] Other TRP channels (e.g., TRPV1, TRPA1) are also common choices.

  • Establish Assays: Utilize established functional assays for each of the selected off-targets. These can be electrophysiology-based or fluorescence-based, similar to those used for TRPM7.

  • Determine Potency: Test N-(5-Amino-2-fluorophenyl)-2-methylbenzamide in dose-response across all counter-target assays to determine its IC₅₀ for each.

  • Calculate Selectivity Index: For each off-target, calculate the selectivity index by dividing its IC₅₀ by the IC₅₀ for TRPM7. A selectivity index of >100-fold is often considered the benchmark for a highly selective chemical probe.

  • Broad Panel Screening (Optional but Recommended): For compounds intended for further development, screening against a broad commercial panel of receptors, kinases, and ion channels (e.g., the Eurofins SafetyScreen44™) can proactively identify potential liabilities.

Conclusion

The validation of a small molecule's biological activity is a systematic and exacting process that demands scientific rigor at every stage. For a novel compound like N-(5-Amino-2-fluorophenyl)-2-methylbenzamide, this guide outlines a clear, self-validating path from initial chemical characterization to confirmed, selective biological activity, using TRPM7 inhibition as a working hypothesis. By first ensuring compound integrity, then employing a tiered approach of primary screening, dose-response analysis, gold-standard mechanistic studies, and finally, selectivity profiling, researchers can build a foundation of trustworthy and reproducible data. This comprehensive validation framework is essential for transforming a promising molecule into a valuable tool for scientific discovery and a potential starting point for future therapeutics.

References

  • Title: Development and Optimization of a High-Throughput Bioassay for TRPM7 Ion Channel Inhibitors Source: PMC - PubMed Central URL: [Link]

  • Title: Basics of Enzymatic Assays for HTS Source: NCBI - NIH URL: [Link]

  • Title: Identification of TRPM7 channel inhibitors among known modulators of... Source: ResearchGate URL: [Link]

  • Title: Towards reproducible computational drug discovery Source: PMC - NIH URL: [Link]

  • Title: Unlocking TRPM7 interactions: A database-driven quest Source: PMC URL: [Link]

  • Title: Novel TRPM7 inhibitors with potent anti-inflammatory effects in vivo Source: PubMed URL: [Link]

  • Title: The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics Source: BellBrook Labs URL: [Link]

  • Title: INTEGRATION OF SMALL MOLECULE DISCOVERY IN ACADEMIC BIOMEDICAL RESEARCH Source: PMC URL: [Link]

  • Title: Structural mechanisms of TRPM7 activation and inhibition Source: PMC - NIH URL: [Link]

  • Title: Mechanism of Action Assays for Enzymes - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment Source: ResearchGate URL: [Link]

  • Title: Enzyme Assays: The Foundation of Modern Drug Discovery Source: BellBrook Labs URL: [Link]

  • Title: Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses Source: PubMed Central URL: [Link]

  • Title: From Small Molecules to Biologics, New Modalities in Drug Development Source: Chemaxon URL: [Link]

  • Title: Novel TRPM7 inhibitors with potent anti-inflammatory effects in vivo Source: bioRxiv URL: [Link]

  • Title: Natural and Synthetic Modulators of the TRPM7 Channel Source: PMC URL: [Link]

  • Title: TRPM7, the Mg(2+) inhibited channel and kinase Source: PubMed URL: [Link]

  • Title: Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia Source: PubMed URL: [Link]

  • Title: Drugs acting at TRPM7 channels inhibit seizure-like activity Source: UCL Discovery - University College London URL: [Link]

  • Title: The effects of 5-LOX inhibitors on endogenous TRPM7 channel activity... Source: ResearchGate URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of N-(5-Amino-2-fluorophenyl)-2-methylbenzamide

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. N-(5-Amino-2-fluorophenyl)-2-methylbenzamide, a compound of interest,...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. N-(5-Amino-2-fluorophenyl)-2-methylbenzamide, a compound of interest, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information, offering procedural, step-by-step guidance for researchers, scientists, and drug development professionals. Our commitment is to empower you with the knowledge to handle this and similar chemical compounds with the utmost confidence and safety.

Understanding the Risks: A Proactive Approach to Safety

Key Potential Hazards:

  • Inhalation: May be harmful if inhaled, potentially causing respiratory tract irritation.[5]

  • Ingestion: May be harmful if swallowed.[5]

  • Skin Contact: May cause skin irritation.[5][6] Prolonged or repeated exposure could lead to more severe effects.

  • Eye Contact: Can cause serious eye irritation.[5][6]

Given these potential risks, a comprehensive safety plan is not just recommended, but essential.

Core Directive: Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is appropriate personal protective equipment. The selection of PPE should be based on a thorough risk assessment of the procedures to be performed.

PPE ComponentSpecifications and Rationale
Hand Protection Double Gloving System: Wear two pairs of nitrile gloves. The outer glove can be removed if contaminated, protecting the inner glove and the user's skin. Aromatic amines can permeate some glove materials, making double gloving a critical precaution.[7]
Eye and Face Protection Chemical Safety Goggles and Face Shield: Goggles provide a seal around the eyes to protect against splashes and dust.[3] A full-face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.
Body Protection Flame-Resistant Laboratory Coat: A lab coat made of a flame-resistant material is essential to protect against splashes and fire hazards. Ensure the lab coat has long sleeves and is fully buttoned.[3]
Respiratory Protection NIOSH-Approved Respirator: When handling the solid compound outside of a certified chemical fume hood, or if aerosolization is possible, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[1][2]
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan minimizes the risk of exposure and ensures the reproducibility of your experiments.

1. Preparation and Engineering Controls:

  • Designated Work Area: All handling of N-(5-Amino-2-fluorophenyl)-2-methylbenzamide should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]

  • Spill Kit: A spill kit containing absorbent materials appropriate for organic compounds should be available in the laboratory.

2. Handling the Solid Compound:

  • Weighing: Weigh the solid compound within the chemical fume hood. Use a disposable weighing boat to prevent contamination of the balance.

  • Transfers: When transferring the solid, use a spatula and take care to avoid creating dust. If there is a risk of dust generation, consider using a glove bag or a powder containment hood.

3. Solution Preparation:

  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Mixing: Use a magnetic stirrer or a vortex mixer within the fume hood to dissolve the compound. Ensure the container is appropriately capped during mixing to prevent the release of vapors.

Workflow for Handling N-(5-Amino-2-fluorophenyl)-2-methylbenzamide

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Weigh Solid in Fume Hood prep3->handle1 Proceed to Handling handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Add Solvent Slowly handle2->handle3 handle4 Mix Solution handle3->handle4 clean1 Decontaminate Glassware handle4->clean1 Proceed to Cleanup clean2 Wipe Down Work Area clean1->clean2 clean3 Segregate Waste clean2->clean3 clean4 Dispose of Waste Properly clean3->clean4

Caption: A step-by-step workflow for the safe handling of N-(5-Amino-2-fluorophenyl)-2-methylbenzamide.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

Waste Segregation:

  • Halogenated Organic Waste: N-(5-Amino-2-fluorophenyl)-2-methylbenzamide and any solutions containing it should be disposed of in a designated, clearly labeled "Halogenated Organic Waste" container.[9] This is because it contains fluorine.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing boats, and paper towels, should be placed in a sealed bag and disposed of as solid chemical waste.

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately labeled with the full chemical name and a description of the contents.[4]

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Collection: Follow your institution's guidelines for the collection of hazardous waste.

Emergency Response Decision Tree

cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start Exposure Event skin1 Immediately flush with copious amounts of water for at least 15 minutes. start->skin1 Skin eye1 Immediately flush eyes with water for at least 15 minutes, lifting upper and lower eyelids. start->eye1 Eyes inhale1 Move to fresh air. start->inhale1 Inhalation ingest1 Do NOT induce vomiting. start->ingest1 Ingestion skin2 Remove contaminated clothing. skin1->skin2 skin3 Seek medical attention. skin2->skin3 eye2 Seek immediate medical attention. eye1->eye2 inhale2 If breathing is difficult, administer oxygen. inhale1->inhale2 inhale3 Seek medical attention. inhale2->inhale3 ingest2 Rinse mouth with water. ingest1->ingest2 ingest3 Seek immediate medical attention. ingest2->ingest3

Sources

© Copyright 2026 BenchChem. All Rights Reserved.